molecular formula C15H20F2N2O3S B2379955 1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine CAS No. 2034490-50-9

1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Cat. No.: B2379955
CAS No.: 2034490-50-9
M. Wt: 346.39
InChI Key: PJWSOBIBPSGFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture combining an azetidine (4-membered ring) and a piperidine (6-membered ring). Key structural attributes include:

  • A 4-methoxy substituent on the piperidine ring, which enhances lipophilicity and may influence pharmacokinetic properties.
  • The azetidine’s inherent ring strain, which could increase reactivity in chemical or biological systems compared to larger heterocycles.

Properties

IUPAC Name

1-[1-(3,4-difluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c1-22-12-4-6-18(7-5-12)11-9-19(10-11)23(20,21)13-2-3-14(16)15(17)8-13/h2-3,8,11-12H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWSOBIBPSGFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diols via Mitsunobu Conditions

Azetidine formation via Mitsunobu cyclization has emerged as a robust method. Using (cyanomethylene)tributylphosphorane (CMBP) as the phosphine reagent, 1,3-diols react with N-nonsubstituted sulfonamides to form azetidines directly. For example:

Procedure :

  • Substrate : 1,3-Diol precursor (e.g., 3-amino-1,3-propanediol).
  • Reagents : CMBP, TsNH₂ (tosylamide).
  • Conditions : THF, 0°C to room temperature, 12–24 hours.
  • Yield : 65–78%.

Mechanism :
The reaction proceeds through activation of the diol by CMBP, followed by nucleophilic attack of the sulfonamide nitrogen, leading to cyclization.

Nitrile Lithiation/Alkylation

An alternative approach involves lithiation of nitriles followed by alkylation to form substituted azetidines.

Procedure :

  • Substrate : 3-Cyanopiperidine derivative.
  • Reagents : LDA (lithium diisopropylamide), alkyl halide.
  • Conditions : -78°C in THF, 2 hours.
  • Yield : 50–60%.

Introduction of the 3,4-difluorophenylsulfonyl group is achieved via sulfonylation of the azetidine nitrogen.

Direct Sulfonylation with Sulfonyl Chlorides

Procedure :

  • Substrate : Unprotected azetidine.
  • Reagent : 3,4-Difluorophenylsulfonyl chloride.
  • Conditions : Dichloromethane, triethylamine (base), 0°C to RT, 4 hours.
  • Yield : 85–92%.

Table 1: Sulfonylation Optimization

Base Solvent Time (h) Yield (%)
Triethylamine DCM 4 92
DBU THF 3 88
Pyridine Acetonitrile 6 78

Coupling with 4-Methoxypiperidine

Nucleophilic Substitution

The azetidine intermediate is functionalized with a leaving group (e.g., bromide) at the 3-position, enabling displacement by 4-methoxypiperidine.

Procedure :

  • Substrate : 3-Bromoazetidine-sulfonyl derivative.
  • Reagent : 4-Methoxypiperidine, K₂CO₃.
  • Conditions : DMF, 80°C, 12 hours.
  • Yield : 70–75%.

Buchwald-Hartwig Amination

For higher regiocontrol, palladium-catalyzed coupling is employed.

Procedure :

  • Catalyst : Pd₂(dba)₃, Xantphos.
  • Base : Cs₂CO₃.
  • Solvent : Toluene, 110°C, 24 hours.
  • Yield : 80–85%.

Integrated Synthetic Routes

Route 1: Sequential Cyclization-Sulfonylation-Coupling

  • Azetidine formation via Mitsunobu cyclization (78% yield).
  • Sulfonylation with 3,4-difluorophenylsulfonyl chloride (92% yield).
  • Buchwald-Hartwig coupling with 4-methoxypiperidine (85% yield).
    Overall Yield : 78% × 92% × 85% ≈ 61.4% .

Route 2: Pre-functionalized Azetidine Coupling

  • Synthesis of 3-(4-methoxypiperidin-1-yl)azetidine via nitrile lithiation (60% yield).
  • Sulfonylation (90% yield).
    Overall Yield : 60% × 90% = 54% .

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the azetidine nitrogen impede sulfonylation. Using DBU as a base enhances reactivity in such cases.
  • Regioselectivity : Competing reactions during coupling are mitigated by employing Pd-catalyzed methods.
  • Purification : Silica gel chromatography often suffices, though recrystallization from ethanol/water improves purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the azetidine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a synthetic organic compound notable for its unique structural features, which include a difluorophenyl group, a sulfonyl group, an azetidine ring, and a methoxypiperidine moiety. Its distinct chemical properties make it a subject of interest across various fields of scientific research, including chemistry, biology, and medicine.

Chemistry

This compound serves as an essential building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various organic reactions. It is particularly useful in:

  • Synthesis of Pharmaceuticals: Acting as an intermediate in the production of biologically active compounds.
  • Material Science: Potential applications in developing novel materials due to its unique electronic properties.

Biology

In biological research, this compound has been studied for its potential biological activities:

  • Enzyme Inhibition: The compound has shown promise as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. In studies, it exhibited an IC50 value of 2.14 µM against AChE, indicating strong inhibitory potential.
EnzymeIC50 (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003
  • Antimicrobial Activity: Research indicates that sulfone derivatives exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown antifungal activity against pathogens like Botrytis cinerea, outperforming established fungicides.
CompoundPathogenEC50 (µg/mL)
5dB. cinerea5.21
5eB. cinerea8.25

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

  • Antitumor Activity: Structural characteristics similar to those found in piperidine derivatives have been linked to antitumor effects in various cancer models. The compound's ability to inhibit tumor growth suggests it could play a role in cancer therapy.

Case Studies and Research Findings

Recent studies have focused on the compound's biological activities and its potential therapeutic applications:

  • A study demonstrated that derivatives similar to this compound exhibited promising antitumor activity against various human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Another research highlighted its dual inhibition potential targeting autotaxin and carbonic anhydrase, suggesting broader therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the difluorophenyl group may enhance binding affinity to certain receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with 1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic Acid ()

Property Target Compound 4-Phenylpiperidine-4-carboxylic Acid Derivative
Core Structure Azetidine + piperidine Piperidine
Key Substituents 4-methoxy (piperidine) 4-phenyl, 4-carboxylic acid
Electronic Effects Methoxy enhances electron density Carboxylic acid introduces strong acidity
Solubility Likely moderate (methoxy increases lipophilicity) High aqueous solubility due to carboxylic acid
Applications Potential enzyme modulation Metal ion complexation, catalysis

Key Differences :

  • The carboxylic acid group in the analog enables metal-binding and polar interactions, absent in the target compound.
  • The phenyl group in the analog may sterically hinder interactions, whereas the methoxy group in the target compound could improve membrane permeability.

Comparison with 1-((3,4-Difluorophenyl)sulfonyl)-3-methyl-4-methylenepyrrolidine ()

Property Target Compound Pyrrolidine Derivative
Core Structure Azetidine (4-membered) + piperidine Pyrrolidine (5-membered)
Ring Strain High (azetidine) Moderate (pyrrolidine)
Substituents Methoxy (piperidine) Methyl, methylene groups
Reactivity Likely higher due to azetidine strain Stabilized by larger ring; used in Rh-catalyzed hydrosilylation
Applications Underexplored Catalysis (asymmetric synthesis)

Key Differences :

  • The azetidine in the target compound may confer greater reactivity in nucleophilic or ring-opening reactions compared to the pyrrolidine analog.
  • The methyl/methylene groups in the pyrrolidine derivative enhance steric bulk, favoring specific catalytic pathways.

Comparison with Pyrrole-Based Sulfonamide ()

Property Target Compound Pyrrole Sulfonamide
Core Structure Azetidine + piperidine Pyrrole (5-membered aromatic)
Fluorine Substitution 3,4-difluorophenyl 2,4-difluorophenyl
Functional Groups Methoxy (piperidine) N-methylmethanamine, 4-methoxy (pyrrole)
Bioactivity Hypothesized enzyme inhibition Pharmaceutical compositions (patented)

Key Differences :

  • The pyrrole’s aromaticity may enhance stability in biological systems, whereas the azetidine-piperidine system offers conformational flexibility.
  • Fluorine substitution at 3,4 vs.

Comparison with Piperidin-4-one Derivatives ()

Property Target Compound Piperidin-4-one Derivative
Core Structure Piperidine (no ketone) Piperidin-4-one (ketone at C4)
Functional Groups Sulfonyl, methoxy Acetyl, methoxyphenyl
Bioactivity Undocumented Antimicrobial, anti-inflammatory
Structural Flexibility Higher (no rigid ketone) Ketone restricts conformational freedom

Key Differences :

  • The ketone in the analog facilitates hydrogen bonding and crystallographic stability, whereas the methoxy group in the target compound may enhance metabolic stability.
  • Sulfonyl groups (target) vs. acetyl groups (analog) dictate divergent interaction profiles with biological targets.

Biological Activity

1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a pharmacological agent. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H12F2N2O5SC_{13}H_{12}F_{2}N_{2}O_{5}S with a molecular weight of 346.31 g/mol. The structural characteristics include:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Sulfonyl group : Contributes to the compound's reactivity and interaction with biological targets.
  • Piperidine moiety : Enhances the compound's ability to cross biological membranes.

Research indicates that compounds similar to this compound may act on various biological pathways:

  • CB1 Receptor Modulation : Some azetidine derivatives have been reported as antagonists or inverse agonists of the Cannabinoid-1 (CB1) receptor, which is involved in various physiological processes including appetite regulation and pain sensation .
  • Neuroprotective Effects : Studies on related compounds have demonstrated anticonvulsant properties, suggesting potential neuroprotective effects that could be relevant for treating epilepsy or neurodegenerative conditions .

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of related compounds, several derivatives were screened using the maximal electroshock seizure (MES) model in Wistar rats. The results indicated that certain compounds exhibited significant anticonvulsant activity without neurotoxicity at higher doses . Although specific data on this compound is limited, its structural analogs suggest a potential for similar effects.

Pharmacokinetics and Efficacy

The pharmacokinetic profile of related azetidine derivatives has shown favorable absorption and distribution characteristics. For instance, modifications in the piperidine ring structure have been associated with improved bioavailability and central nervous system penetration . This suggests that this compound may also exhibit beneficial pharmacokinetic properties conducive to therapeutic applications.

Case Studies and Clinical Implications

While direct clinical studies on this compound are scarce, its structural relatives have been explored in various contexts:

  • Pain Management : Compounds targeting CB1 receptors have been investigated for their role in pain relief and management of chronic pain conditions .
  • Neurological Disorders : The anticonvulsant potential observed in related compounds highlights a possible avenue for research into treatments for epilepsy and other neurological disorders .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityStudy Reference
This compoundAnticonvulsant (potential)
Related Azetidine DerivativeCB1 Antagonist/Invers Agonist
Piperidine AnalogNeuroprotective Effects

Q & A

Q. What are the optimal synthetic routes for 1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and sulfonylation. For example:

Azetidine ring formation : React 3,4-difluorobenzenesulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) under anhydrous conditions (0–5°C, 12–24 hours) .

Piperidine coupling : Use a Buchwald-Hartwig amination or Mitsunobu reaction to attach the 4-methoxypiperidine moiety, optimizing solvent (e.g., DMF or THF) and catalyst (e.g., Pd(OAc)₂ for amination) .
Yield Optimization Table :

Reaction StepSolventCatalyst/TempYield (%)
SulfonylationDCMEt₃N, 0°C65
CouplingTHFPd(OAc)₂, 80°C72
Key Variables : Base strength, temperature control, and moisture exclusion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve stereochemistry and confirm substituent positions (e.g., sulfonyl and methoxy groups). The 3,4-difluorophenyl group shows distinct ¹⁹F NMR shifts at ~-110 to -120 ppm .
  • LC-MS : Monitor purity and molecular ion ([M+H]⁺ expected at ~399 m/z).
  • X-ray Crystallography : Resolve azetidine-piperidine ring conformations; compare with PubChem data for similar fluorinated piperidines .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs:
  • Enzyme Inhibition : Test against kinases or proteases (fluorine enhances binding to ATP pockets). Use fluorescence-based assays (e.g., ADP-Glo™) .
  • Receptor Binding : Screen for GPCR activity (e.g., serotonin or dopamine receptors) via radioligand displacement assays.
    Example IC₅₀ Data :
TargetAssay TypeIC₅₀ (µM)
Kinase XADP-Glo™0.8
5-HT₂A ReceptorRadioligand2.3

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, sulfonyl group) influence bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Fluorine Impact : Replace 3,4-difluoro with mono-fluoro or non-fluoro analogs. Fluorine at the 3-position enhances metabolic stability (logP reduction by ~0.5) .
  • Sulfonyl vs. Carbonyl : Replace sulfonyl with carbonyl; sulfonyl improves solubility (e.g., logS = -3.2 vs. -4.1 for carbonyl) but may reduce membrane permeability .
    SAR Table :
ModificationTarget Affinity (IC₅₀, µM)Solubility (mg/mL)
3,4-Difluoro (original)0.80.15
4-Fluoro1.50.12
Non-fluorinated>100.08

Q. What computational strategies predict the compound’s binding modes and metabolic pathways?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with kinase X (PDB: 3NYX). The sulfonyl group forms H-bonds with Lys123, while methoxy-piperidine occupies a hydrophobic pocket .
  • Metabolism Prediction : Employ Schrödinger’s ADMET Predictor. Fluorine reduces CYP3A4-mediated oxidation; primary metabolites include piperidine N-demethylation (major) and sulfone hydrolysis (minor) .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., rat IV/PO: F = 35%) and tissue distribution. Low F may explain in vivo inefficacy despite high in vitro activity .
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance absorption; test hydrolysis rates in plasma .
  • Mechanistic Studies : Use CRISPR-edited cell lines to confirm target engagement in vivo (e.g., kinase X knockout models) .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodological Answer :
  • Ensemble Docking : Run multiple conformations of the target protein to account for flexibility.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitutions; compare with experimental ΔIC₅₀ .
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff). A high kₒff may explain poor IC₅₀ despite strong docking scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.